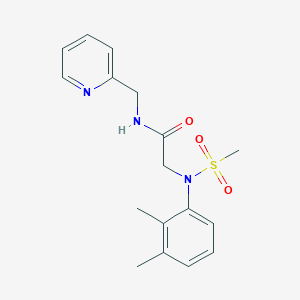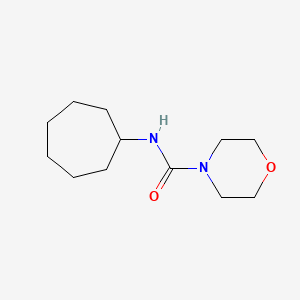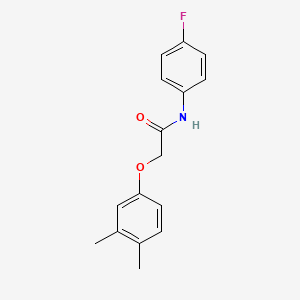
5-(3-chloro-4-isopropoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to our compound often involves the acylation of alkali metal salts of arylidene-thiazolidinediones with various acyl chlorides. Popov-Pergal et al. (2010) described the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, which provides insight into the synthetic strategies that might be applicable to our compound of interest. Their structures were confirmed using techniques like IR, NMR, and MS spectroscopy, alongside crystal structure determination via X-ray diffraction (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives can be analyzed through single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the molecule. For example, Wang et al. (2005) studied a molecule with a similar core, noting its coplanarity and the presence of weak intramolecular hydrogen bonds, which could be relevant for understanding the structural aspects of our target compound (Wang, Chu, & Su, 2005).
Chemical Reactions and Properties
Imidazolidinedione derivatives undergo a variety of chemical reactions, influenced by their functional groups. Jha (2005) described an unusual synthesis involving a benzylidene compound that could highlight the reactive nature and potential chemical transformations applicable to our compound of interest (Jha, 2005).
Propriétés
IUPAC Name |
(5E)-5-[(3-chloro-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHKOKMWWWLYBD-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate](/img/structure/B5533380.png)
![2-methyl-4-(4-{[3-(4-morpholinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533382.png)
![N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B5533385.png)
![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine](/img/structure/B5533406.png)

![(3S*,4R*)-4-isopropyl-1-[(2'-methoxy-4-biphenylyl)carbonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5533417.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533430.png)
![3-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5533438.png)

![2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533449.png)

